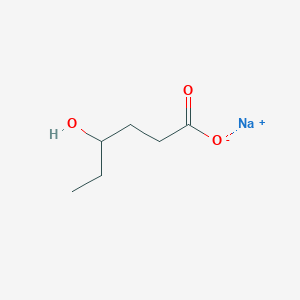
Sodium 4-hydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-hydroxyhexanoate is a chemical compound that belongs to the class of hydroxyalkanoates It is a sodium salt derivative of 4-hydroxyhexanoic acid
準備方法
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyhexanoate can be synthesized through the hydrolysis of its corresponding lactone, ε-caprolactone, in the presence of a sodium hydroxide solution . The reaction typically involves heating the lactone with an aqueous solution of sodium hydroxide, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce polyhydroxyalkanoates (PHAs) that include 4-hydroxyhexanoate units. These PHAs can then be chemically modified to yield this compound .
化学反応の分析
Types of Reactions: Sodium 4-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: 4-oxohexanoate or 4-hexanoic acid.
Reduction: 4-hydroxyhexanol.
Substitution: Various substituted hexanoates depending on the substituent introduced.
科学的研究の応用
Sodium 4-hydroxyhexanoate has several applications in scientific research:
Biochemistry: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyalkanoates.
Industrial Chemistry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of sodium 4-hydroxyhexanoate in biological systems involves its incorporation into polyhydroxyalkanoates by microbial enzymes. These enzymes, such as PHA synthases, catalyze the polymerization of hydroxyalkanoate monomers to form biopolymers. The molecular targets include the active sites of these enzymes, where the hydroxyalkanoate units are activated and incorporated into the growing polymer chain .
類似化合物との比較
- Sodium 3-hydroxybutyrate
- Sodium 4-hydroxybutyrate
- Sodium 3-hydroxyhexanoate
Comparison: Sodium 4-hydroxyhexanoate is unique due to its six-carbon chain length, which imparts different physical and chemical properties compared to shorter-chain hydroxyalkanoates like sodium 3-hydroxybutyrate. This longer chain length can influence the melting point, crystallinity, and mechanical properties of the resulting polymers, making it suitable for specific applications where these properties are desirable .
特性
分子式 |
C6H11NaO3 |
|---|---|
分子量 |
154.14 g/mol |
IUPAC名 |
sodium;4-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
JTDPKTPHTKVRSF-UHFFFAOYSA-M |
正規SMILES |
CCC(CCC(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
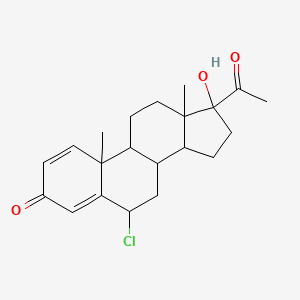
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)

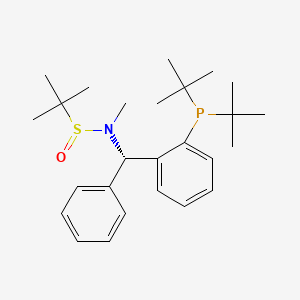
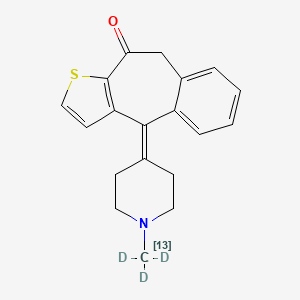
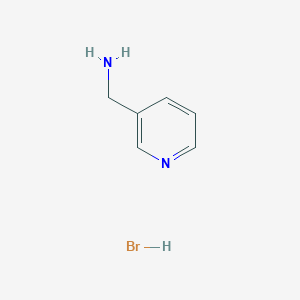

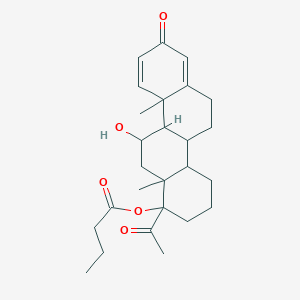
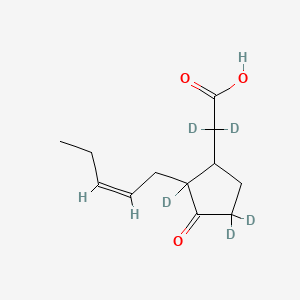
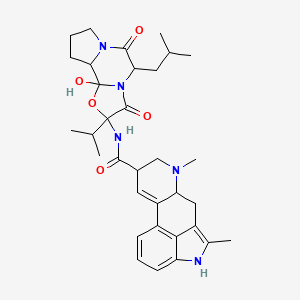
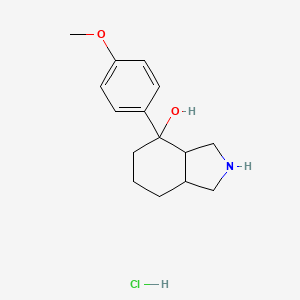
![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

